5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one

Organic Synthesis Cyclic Carbonates Reaction Optimization

This unique push-pull building block features a 5-(dimethylamino) donor and 4-nitrophenyl acceptor on a cyclic carbonate scaffold, enabling regio- and stereoselective reactions, ring-opening polymerizations, and chromophoric applications. Critically differentiated from simple 1,3-dioxan-2-ones, it delivers precise electronic activation for amine-terminated polycarbonates, dyes, and NLO materials. High-purity (≥95%) research quantities available; contact us for bulk or custom synthesis.

Molecular Formula C12H14N2O5
Molecular Weight 266.25 g/mol
CAS No. 1858256-69-5
Cat. No. B1458583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one
CAS1858256-69-5
Molecular FormulaC12H14N2O5
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESCN(C)C1COC(=O)OC1C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O5/c1-13(2)10-7-18-12(15)19-11(10)8-3-5-9(6-4-8)14(16)17/h3-6,10-11H,7H2,1-2H3
InChIKeyJVHRFDUBKQWSDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one (CAS 1858256-69-5) | Buy C12H14N2O5 for Research


5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one (CAS 1858256-69-5) is a synthetic organic compound belonging to the class of substituted 1,3-dioxan-2-ones, a group of six-membered cyclic carbonates. It is characterized by the presence of both a dimethylamino group at the 5-position and a 4-nitrophenyl group at the 4-position of the dioxanone ring. This specific compound is primarily utilized as a chemical intermediate and building block in organic synthesis, with research applications extending to the development of dyes, pigments, and polymeric materials . Its unique functional group combination distinguishes it from simpler cyclic carbonates and other nitrophenyl-dioxane derivatives, suggesting a specific utility in synthetic pathways requiring both nucleophilic (dimethylamino) and electrophilic/aromatic (nitrophenyl) functionalities [1].

5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one (CAS 1858256-69-5): Why It Cannot Be Directly Substituted


Substituting 5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one (CAS 1858256-69-5) with a seemingly related analog, such as a simple 1,3-dioxan-2-one or a 2-aryl-1,3-dioxane, is not a straightforward replacement due to fundamental differences in chemical reactivity and functional group compatibility. The presence of the electron-donating dimethylamino group at the 5-position [1] and the electron-withdrawing 4-nitrophenyl group at the 4-position creates a unique electronic and steric environment around the cyclic carbonate core. This environment is critical for its intended use as a specific building block, as it can dictate regio- and stereoselectivity in subsequent reactions, including ring-opening polymerizations [2] or further functionalization steps . A generic 1,3-dioxane lacking these substituents would not exhibit the same activation towards nucleophiles or electrophiles, nor would it possess the chromophoric or polymeric end-group functionality provided by the nitrophenyl moiety. The quantitative evidence below further substantiates the specific properties that differentiate this compound from its closest comparators.

5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one (CAS 1858256-69-5): A Quantitative Evidence Guide for Scientific Selection


Synthetic Efficiency: Comparative Yield and Reaction Conditions for 5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one vs. Related Cyclic Carbonates

5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one can be synthesized in a one-step protocol with quantitative yield using adapted Vilsmeier conditions [1]. This represents a significant practical advantage over the multi-step synthesis of analogous 1,3-dioxan-2-ones. For instance, the synthesis of unsubstituted 1,3-dioxan-2-one (trimethylene carbonate, TMC) typically requires multi-step procedures, such as cyclization of diethyl carbonate with 1,3-propanediol using sodium methanolate at elevated temperatures [2], or high-pressure CO2 reactions with oxetane over an antimony catalyst [3]. While specific yield data for TMC synthesis is variable and not directly comparable as a single-step process, the target compound's ability to achieve quantitative yield in a single step under defined Vilsmeier conditions highlights a superior synthetic accessibility for research procurement.

Organic Synthesis Cyclic Carbonates Reaction Optimization

Molecular Weight and Purity Profile: Differentiating 5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one from Close Nitrophenyl-Dioxane Analogs

5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one (C12H14N2O5) possesses a molecular weight of 266.25 g/mol and is commercially available with a minimum purity of 95% . This contrasts with closely related structural analogs, such as 2-(4-nitrophenyl)-1,3-dioxane (C10H11NO4, MW 209.20 g/mol, purity not specified) and 2-(4-nitrophenyl)-1,3-dioxolane (C9H9NO4, MW 195.17 g/mol, purity >98.0%) [1]. The higher molecular weight and unique elemental composition of the target compound (containing two nitrogen atoms and five oxygen atoms) reflect its distinct functionalization, which is absent in the comparator dioxane and dioxolane structures. This compositional difference is a primary driver for its selection in specific synthetic applications requiring a 5-(dimethylamino) substituent.

Analytical Chemistry Chemical Procurement Purity Specification

Spectral Fingerprint: Comprehensive Characterization Data for 5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one as a Differentiator for Research Applications

The compound 5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one has been fully characterized by 1H-, 2H-, 13C-NMR, as well as IR and Raman spectroscopy, with detailed spectral data provided in the primary literature [1]. This level of comprehensive spectroscopic documentation is not universally available for all in-class analogs. For example, while some spectral data (e.g., NMR) exists for 2-(4-nitrophenyl)-1,3-dioxane [2] and 2-(4-nitrophenyl)-1,3-dioxolane [3], the availability of a complete, multi-modal spectral dataset (including 2H-NMR and Raman) for the target compound provides a robust, verifiable fingerprint. This is critical for confirming identity and purity in research settings, particularly when the compound is used as a starting material in complex syntheses or for tracking isotopic labels.

Spectroscopy NMR IR Raman Compound Characterization

5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one (CAS 1858256-69-5): Recommended Research and Industrial Application Scenarios Based on Evidence


Synthesis of Specialized Polymers and Polycarbonates with Defined End-Groups

This compound serves as a valuable monomer or building block for the synthesis of amine-terminated aliphatic polycarbonates. The 5-(dimethylamino) group provides a site for further functionalization or imparts specific properties to the resulting polymer, while the 4-nitrophenyl group can act as a chromophore or a reactive handle for subsequent transformations. This application is directly supported by the compound's demonstrated synthesis and characterization [1], as well as by broader research on nitrophenyl-functionalized cyclic carbonates for polymer synthesis [2]. The quantitative synthetic yield [1] makes it a practical starting material for such research.

Organic Synthesis Intermediate for Dyes, Pigments, and Pharmaceuticals

The unique combination of a dimethylamino donor and a nitrophenyl acceptor on a dioxanone scaffold makes this compound a versatile intermediate in organic synthesis. It can be employed in the construction of more complex molecules, including dyes and pigments , where the nitrophenyl group contributes to color and the amine can be further modified. Its utility in medicinal chemistry is also plausible, as substituted dioxanes are explored for therapeutic potential . The availability of comprehensive spectral data [1] ensures that researchers can confidently verify the structure of derivatives.

Development of Optoelectronic Materials and Nonlinear Optical (NLO) Chromophores

Compounds containing both electron-donating (dimethylamino) and electron-withdrawing (nitrophenyl) groups, often termed 'push-pull' chromophores, are of significant interest in nonlinear optics (NLO) [3]. While the specific NLO properties of 5-(Dimethylamino)-4-(4-nitrophenyl)-1,3-dioxan-2-one are not documented in the provided evidence, its structural features align with those of known NLO materials. The dioxanone ring can serve as a scaffold for orienting the donor and acceptor groups. The compound's well-defined structure and high purity make it a suitable candidate for incorporation into optical media or for the synthesis of new NLO-active molecules.

Fundamental Research in Cyclic Carbonate Reactivity and Ring-Opening Polymerization

As a functionalized 1,3-dioxan-2-one, this compound is an ideal model substrate for studying the effects of substituents on the reactivity of cyclic carbonates. Researchers investigating ring-opening polymerization (ROP) mechanisms [2] can use this compound to probe how the 5-(dimethylamino) and 4-(nitrophenyl) groups influence polymerization kinetics, monomer conversion, and the properties of the resulting polymer. The detailed characterization data [1] provides a solid baseline for such kinetic and mechanistic studies.

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